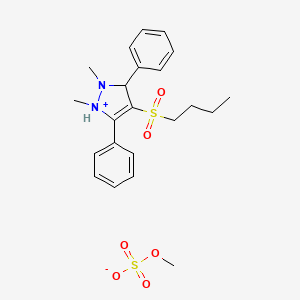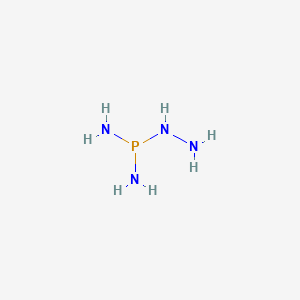
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- can be synthesized through the reaction of 2,6-dimethylaniline with benzenecarboximidoyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzenecarboximidic acid.
Reduction: It can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Bases: Triethylamine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Benzenecarboximidic Acid: Formed through hydrolysis.
Amine Derivative: Formed through reduction.
Aplicaciones Científicas De Investigación
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbon atom bonded to the chlorine atom. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the methyl substitutions.
N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a chloroacetamide group instead of the benzenecarboximidoyl group.
Uniqueness
The presence of the 2,6-dimethylphenyl group in benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- imparts unique steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its parent compound and other similar derivatives .
Propiedades
Número CAS |
59387-01-8 |
|---|---|
Fórmula molecular |
C15H14ClN |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clave InChI |
YDXNVBBJBQXDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)


![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)




![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)




